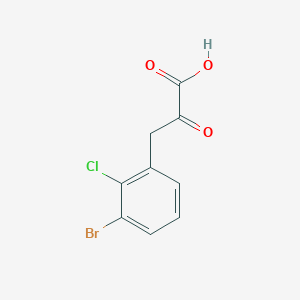
3-(3-Bromo-2-chlorophenyl)-2-oxopropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Bromo-2-chlorophenyl)-2-oxopropanoic acid is an organic compound that features both bromine and chlorine substituents on a benzene ring, along with a keto group and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-2-chlorophenyl)-2-oxopropanoic acid typically involves the bromination and chlorination of a benzene derivative followed by the introduction of the keto and carboxylic acid groups. One common method involves starting with 3-bromo-2-chlorobenzene and performing a Friedel-Crafts acylation to introduce the keto group. The carboxylic acid group can then be introduced through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and controlled reaction conditions is crucial to ensure the efficient production of the compound.
化学反应分析
Types of Reactions
3-(3-Bromo-2-chlorophenyl)-2-oxopropanoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The keto group can be reduced to an alcohol, and the carboxylic acid group can be reduced to an aldehyde or alcohol.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while reduction can yield alcohols or aldehydes.
科学研究应用
3-(3-Bromo-2-chlorophenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-(3-Bromo-2-chlorophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and chlorine atoms can enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The keto and carboxylic acid groups can also participate in hydrogen bonding and other interactions that contribute to its overall biological activity.
相似化合物的比较
Similar Compounds
- 3-Bromo-2-chlorobenzoic acid
- 3-Bromo-2-chlorophenylboronic acid
- 2-Bromo-3-chlorobutane
Uniqueness
3-(3-Bromo-2-chlorophenyl)-2-oxopropanoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C9H6BrClO3 |
|---|---|
分子量 |
277.50 g/mol |
IUPAC 名称 |
3-(3-bromo-2-chlorophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6BrClO3/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3H,4H2,(H,13,14) |
InChI 键 |
FLRHDHLTKNPHKH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Br)Cl)CC(=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-Methoxy-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13680697.png)
![4-Bromo-5-methoxybenzo[b]thiophene](/img/structure/B13680704.png)
![3-[4-(Difluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13680707.png)
![6-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13680714.png)
![Bis[2-(trimethylsilyl)phenyl]sulfane](/img/structure/B13680722.png)







![9-Methoxy-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13680776.png)
